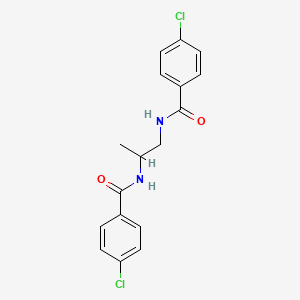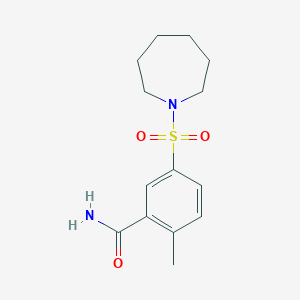
N,N'-1,2-propanediylbis(4-chlorobenzamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,2-propanediylbis(4-chlorobenzamide), commonly known as PCMB, is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide and is known for its ability to modify proteins by reacting with sulfhydryl groups. PCMB has been used in various biochemical and physiological studies to investigate the mechanism of action of different proteins and enzymes.
Mecanismo De Acción
PCMB reacts specifically with sulfhydryl groups in proteins, leading to the formation of disulfide bonds or the modification of protein function. The reaction mechanism involves the attack of the sulfhydryl group on the carbonyl group of the benzamide ring, leading to the formation of a thioester intermediate. This intermediate can then undergo further reaction to form a disulfide bond or a covalent bond with the protein. The mechanism of action of PCMB is shown below:
Biochemical and Physiological Effects
PCMB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of different enzymes by reacting with their sulfhydryl groups. For example, PCMB has been shown to inhibit the activity of the enzyme GAPDH by reacting with the sulfhydryl group at the active site of the enzyme. PCMB has also been shown to inhibit the activity of the enzyme cathepsin B by reacting with the sulfhydryl group at the active site of the enzyme. In addition, PCMB has been shown to induce apoptosis in different cell lines by modifying the function of different proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PCMB has several advantages and limitations for lab experiments. One advantage is its specificity for sulfhydryl groups, which allows for the specific modification of proteins. Another advantage is its ability to modify protein function, which can provide insights into the mechanism of action of different proteins and enzymes. However, one limitation is its potential toxicity, which can affect the viability of cells or organisms. Another limitation is its potential non-specific reactions with other functional groups in proteins, which can lead to unwanted modifications.
Direcciones Futuras
PCMB has several potential future directions for research. One direction is the development of new PCMB derivatives with improved specificity or reduced toxicity. Another direction is the use of PCMB in combination with other protein modification reagents to investigate the function of different proteins and enzymes. Additionally, PCMB can be used to investigate the role of sulfhydryl groups in different biological processes, such as signal transduction or protein folding. Finally, PCMB can be used to investigate the mechanism of action of different drugs or therapeutic agents that target sulfhydryl groups in proteins.
Métodos De Síntesis
The synthesis of PCMB involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 1,2-diaminopropane to produce PCMB. The overall reaction scheme is shown below:
4-chlorobenzoic acid + thionyl chloride → 4-chlorobenzoyl chloride
4-chlorobenzoyl chloride + 1,2-diaminopropane → PCMB
Aplicaciones Científicas De Investigación
PCMB has been widely used in scientific research as a protein modification reagent. It reacts specifically with sulfhydryl groups in proteins, leading to the formation of disulfide bonds or the modification of protein function. PCMB has been used in various biochemical and physiological studies to investigate the mechanism of action of different proteins and enzymes. For example, PCMB has been used to study the mechanism of action of the cysteine protease papain and the thiol protease cathepsin B. PCMB has also been used to modify the activity of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in different organisms.
Propiedades
IUPAC Name |
4-chloro-N-[2-[(4-chlorobenzoyl)amino]propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c1-11(21-17(23)13-4-8-15(19)9-5-13)10-20-16(22)12-2-6-14(18)7-3-12/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOGXWATBQOFNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(cyclopropylmethyl)-3-isopropyl-1-[(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316584.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5316592.png)

![8-(3-methoxybenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5316605.png)

![4-[4-(allyloxy)benzoyl]-5-(2-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5316619.png)
![2-{2-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]vinyl}-1,3-benzothiazole](/img/structure/B5316629.png)
![4-[5-(1H-imidazol-1-ylmethyl)-2-furoyl]-2-morpholinecarboxylic acid](/img/structure/B5316635.png)
![4-benzyl-3-ethyl-1-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1,4-diazepan-5-one](/img/structure/B5316642.png)
![1-[2-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5316649.png)
![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B5316658.png)
![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5316670.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)